molecular formula C27H43N7O12 B4290576 1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE

1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE

Cat. No.: B4290576
M. Wt: 657.7 g/mol
InChI Key: QLHASVLNRZOIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a triazine ring

Preparation Methods

The synthesis of tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically involves the following steps:

    Preparation of Intermediates: The synthesis begins with the preparation of nitromalonate esters and tert-butyl derivatives.

    Formation of the Triazine Ring: The triazine ring is formed through a series of condensation reactions involving aminoethyl groups and other precursors.

    Final Assembly: The final step involves the coupling of the triazine ring with the nitromalonate esters under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) can be compared with other similar compounds, such as:

The uniqueness of tetra-tert-butyl 2,2’-{6-[(2-aminoethyl)amino]-1,3,5-triazine-2,4-diyl}bis(nitromalonate) lies in its complex structure, which provides distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

ditert-butyl 2-[4-(2-aminoethylamino)-6-[1,3-bis[(2-methylpropan-2-yl)oxy]-2-nitro-1,3-dioxopropan-2-yl]-1,3,5-triazin-2-yl]-2-nitropropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N7O12/c1-22(2,3)43-17(35)26(33(39)40,18(36)44-23(4,5)6)15-30-16(32-21(31-15)29-14-13-28)27(34(41)42,19(37)45-24(7,8)9)20(38)46-25(10,11)12/h13-14,28H2,1-12H3,(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHASVLNRZOIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)NCCN)C(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)[N+](=O)[O-])(C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE
Reactant of Route 2
Reactant of Route 2
1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE
Reactant of Route 3
1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE
Reactant of Route 4
1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE
Reactant of Route 5
Reactant of Route 5
1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE
Reactant of Route 6
Reactant of Route 6
1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE

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